molecular formula C9H7BrF2O3 B14033852 2-(4-Bromo-2-(difluoromethoxy)phenyl)acetic acid

2-(4-Bromo-2-(difluoromethoxy)phenyl)acetic acid

Cat. No.: B14033852
M. Wt: 281.05 g/mol
InChI Key: CEXLWAFSTUJZHW-UHFFFAOYSA-N
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Description

2-(4-Bromo-2-(difluoromethoxy)phenyl)acetic acid is a brominated aromatic compound featuring a difluoromethoxy substituent at the 2-position and an acetic acid moiety. The bromine atom acts as an electron-withdrawing group, while the difluoromethoxy group introduces polarity and metabolic stability due to fluorine’s electronegativity . Its structure combines halogenated and fluorinated substituents, which are common in drug design to optimize bioavailability and receptor binding .

Properties

Molecular Formula

C9H7BrF2O3

Molecular Weight

281.05 g/mol

IUPAC Name

2-[4-bromo-2-(difluoromethoxy)phenyl]acetic acid

InChI

InChI=1S/C9H7BrF2O3/c10-6-2-1-5(3-8(13)14)7(4-6)15-9(11)12/h1-2,4,9H,3H2,(H,13,14)

InChI Key

CEXLWAFSTUJZHW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)OC(F)F)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the electrophilic aromatic substitution of phenylacetic acid with bromine in the presence of a catalyst such as mercuric oxide . The difluoromethoxy group can be introduced via nucleophilic substitution using a suitable difluoromethoxy reagent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and subsequent functionalization steps. The process requires precise control of reaction conditions, including temperature, pressure, and the use of appropriate solvents and catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2-(difluoromethoxy)phenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of phenylacetic acid derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea under mild conditions.

Major Products Formed

The major products formed from these reactions include various substituted phenylacetic acids, ketones, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4-Bromo-2-(difluoromethoxy)phenyl)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2-(difluoromethoxy)phenyl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The bromine and difluoromethoxy groups play a crucial role in modulating the compound’s binding affinity and specificity. The pathways involved may include inhibition of specific enzymes or activation of certain receptors, leading to desired biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

The phenyl ring’s substituents significantly influence electronic properties, solubility, and biological activity. Key comparisons include:

Methoxy vs. Difluoromethoxy Groups
  • 2-(4-Bromo-2-methoxyphenyl)acetic acid (CAS 1026089-09-7): The methoxy group (-OCH₃) is electron-donating, increasing ring electron density. Molecular weight: 245.07 g/mol .
  • 2-(4-Bromo-2-(difluoromethoxy)phenyl)acetic acid :

    • The difluoromethoxy group (-OCF₂H) is electron-withdrawing, enhancing acidity (pKa ~3.5–4.0) and oxidative stability .
    • Higher lipophilicity (logP ~2.8) compared to methoxy derivatives, improving membrane permeability.
Halogenation Patterns
  • 2-(4-Bromo-2,5-difluorophenyl)acetic acid (CAS 871035-64-2): Additional fluorine at the 5-position increases electronegativity and steric hindrance. Molecular weight: 251.03 g/mol . Potential for enhanced binding to hydrophobic enzyme pockets.
  • Molecular weight: 259.07 g/mol .

Modifications to the Acetic Acid Moiety

Variations in the carboxylic acid group affect solubility and pharmacokinetics:

Phenoxy vs. Phenyl Linkages
  • 2-(4-Bromo-2-isopropylphenoxy)acetic acid (CAS 685853-35-4): Phenoxy linkage (-O-) instead of direct phenyl attachment reduces planarity. Molecular weight: 273.12 g/mol . Increased flexibility may alter binding affinity in biological targets.
Esterification and Functionalization
  • Ethyl 2-(4-(trifluoromethoxy)phenyl)acetate (CAS 1206550-93-7):
    • Ethyl ester improves lipophilicity for prodrug applications.
    • Similarity score: 0.89 (vs. target compound) .

Data Tables

Table 1: Structural and Physical Properties

Compound Name Substituents Molecular Weight (g/mol) logP (Predicted) Key Biological Activity
This compound 4-Br, 2-OCF₂H 277.07 2.8 Under investigation
2-(4-Bromo-2-methoxyphenyl)acetic acid 4-Br, 2-OCH₃ 245.07 2.1 Not reported
2-(4-Bromo-2,5-difluorophenyl)acetic acid 4-Br, 2,5-F 251.03 2.5 Not reported
2-(4-Bromo-2-isopropylphenoxy)acetic acid 4-Br, 2-isoC₃H₇, phenoxy 273.12 3.2 Not reported

Biological Activity

2-(4-Bromo-2-(difluoromethoxy)phenyl)acetic acid is a compound of interest due to its significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H6BrF2O3C_9H_6BrF_2O_3. Its structure features a bromine atom and a difluoromethoxy group on a phenyl ring, contributing to its unique reactivity and biological interactions.

Research indicates that this compound may act as an enzyme inhibitor, particularly affecting cytochrome P450 enzymes, which play a crucial role in drug metabolism. The compound's ability to form covalent bonds with active site residues or induce conformational changes in enzyme structures is essential for its pharmacological effects.

Biological Activities

The compound has been studied for various biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that it may exhibit cytotoxic effects against certain cancer cell lines. For instance, compounds with similar structures have shown IC50 values ranging from 0.57 μM to 8.57 μM against various tumor cells .
  • Antimicrobial Effects : Similar compounds have demonstrated antimicrobial properties, with minimum inhibitory concentration (MIC) values indicating effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli .
  • Enzyme Inhibition : The compound's interaction with specific enzymes has been highlighted in studies focusing on histone deacetylases (HDACs), where fluorinated derivatives showed enhanced inhibitory activity compared to non-fluorinated counterparts.

Case Studies

  • Cytotoxicity in Cancer Cells : A study evaluating the effects of fluorinated compounds on cancer cell lines reported that the presence of electron-withdrawing groups like bromine significantly increased inhibitory activity against HDACs, leading to apoptosis in tumor cells .
  • Enzyme Interaction Studies : Research involving NMR spectroscopy has provided insights into the binding interactions between this compound and enzyme targets, revealing potential pathways for therapeutic intervention .

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
2-Amino-2-(4-bromophenyl)acetic acidLacks difluoromethoxy groupReduced reactivity
2-Amino-2-(4-methoxyphenyl)acetic acidLacks bromo groupDifferent enzyme interactions
2-Amino-2-(4-chloro-2-methoxyphenyl)acetic acidContains chloro instead of bromoAltered reactivity and biological effects

The presence of both bromine and difluoromethoxy groups enhances the compound's reactivity and provides distinct electronic properties that influence its biological activity.

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